molecular formula C18H11N3O2S B1672348 GSK1059615 CAS No. 958852-01-2

GSK1059615

Cat. No.: B1672348
CAS No.: 958852-01-2
M. Wt: 333.4 g/mol
InChI Key: QDITZBLZQQZVEE-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK1059615 is a potent, reversible dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), exhibiting pan-PI3K and mTOR inhibitory activity. It demonstrates subnanomolar to low nanomolar IC50 values for PI3K isoforms (α: 0.4 nM, β: 0.6 nM, γ: 5 nM, δ: 2 nM) and mTOR (12 nM) . Preclinical studies highlight its ability to block PI3K-AKT-mTOR signaling, leading to anti-tumor effects in head and neck squamous cell carcinoma (HNSCC), gastric cancer (GC), and breast cancer models. Notably, this compound induces programmed necrosis in HNSCC cells via mitochondrial depolarization and cyclophilin-D/ANT-1 association , while triggering apoptosis in GC cells through microRNA-9 downregulation and LMX1A upregulation . In vivo, it suppresses tumor growth in xenograft models at 25–30 mg/kg doses .

Preparation Methods

The synthesis of GSK-1059615 involves multiple steps, including the formation of the core structure and subsequent functionalization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the compound’s efficacy and safety.

Chemical Reactions Analysis

GSK-1059615 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Gastric Cancer

GSK1059615 has shown promising results in inhibiting gastric cancer cell growth. In studies involving AGS cells and primary human gastric cancer cells, this compound effectively inhibited cell growth, survival, and proliferation while inducing apoptosis. The compound was found to block the PI3K-AKT-mTOR pathway, leading to downregulation of microRNA-9 and upregulation of LIM homeobox transcription factor 1α (LMX1A) in gastric cancer cells. Notably, this compound demonstrated minimal cytotoxicity in normal gastric epithelial cells, indicating a selective effect on cancerous cells .

Table 1: Effects of this compound on Gastric Cancer Cells

ParameterObservations
Cell Growth InhibitionSignificant in AGS and primary GC cells
Apoptosis InductionYes, in cancer cells
Cytotoxicity in Normal CellsMinimal
Key MechanismsPI3K-AKT-mTOR blockade; miR-9 downregulation; LMX1A upregulation

Head and Neck Squamous Cell Carcinoma (HNSCC)

In HNSCC models, this compound inhibited the survival and proliferation of established cell lines such as SCC-9, SQ20B, and A253. Interestingly, while it induced programmed necrosis rather than typical apoptosis, it effectively blocked the activation of the PI3K-AKT-mTOR pathway. Studies showed that this compound treatment led to significant decreases in lactate dehydrogenase release, indicating cell death .

Table 2: Effects of this compound on HNSCC Cells

ParameterObservations
Cell Survival InhibitionSignificant across multiple lines
ApoptosisNot induced; programmed necrosis observed
Key MechanismsPI3K-AKT-mTOR blockade; mitochondrial depolarization

In Vivo Studies

In vivo studies using xenograft models demonstrated that this compound significantly inhibited tumor growth in both gastric cancer and HNSCC models. Administration of this compound at doses of 10 or 30 mg/kg resulted in marked tumor size reduction compared to control groups .

Table 3: In Vivo Efficacy of this compound

Cancer TypeAdministration RouteDose (mg/kg)Tumor Growth Inhibition
Gastric CancerIntraperitoneal10 or 30Significant
Head and Neck CancerIntraperitoneal30Significant

Mechanism of Action

GSK-1059615 exerts its effects by inhibiting the activity of PI3K and mTOR. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling. This inhibition leads to reduced cell proliferation, increased apoptosis, and altered cellular metabolism . The molecular targets include the catalytic subunits of PI3K (PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ) and mTOR, which are critical regulators of cell growth and survival .

Comparison with Similar Compounds

Comparison with Similar PI3K/mTOR Inhibitors

Biochemical and Target Selectivity Profiles

Table 1: Biochemical Activity of GSK1059615 vs. Other Inhibitors

Compound PI3Kα IC50 (nM) PI3Kβ IC50 (nM) mTOR IC50 (nM) Key Targets
This compound 0.4 0.6 12 Pan-PI3K, mTORC1/2
Dactolisib (NVP-BEZ235) 4 76 7 Pan-PI3K, mTORC1/2
Gedatolisib (PKI-587) 0.4 5.5 10 Pan-PI3K, mTORC1/2
Voxtalisib (XL765) 39 113 23 Pan-PI3K, mTORC1/2
Rapamycin N/A N/A 0.1* mTORC1 only

*Rapamycin selectively inhibits mTORC1 .

Key Observations :

  • This compound has superior potency against PI3Kα/β compared to dactolisib and voxtalisib .
  • Unlike rapamycin, this compound inhibits both mTORC1 and mTORC2, blocking AKT-Ser473 phosphorylation .

Mechanistic Differences

Programmed Necrosis vs. Apoptosis :

  • This compound : Induces mitochondrial-dependent necrosis in HNSCC via cyclophilin-D/ANT-1 interaction and LDH release, bypassing apoptosis .
  • LY294002/Wortmannin (PI3K inhibitors) : Primarily induce apoptosis in HNSCC .
  • Dactolisib/Gedatolisib : Trigger apoptosis in solid tumors but lack evidence of necrosis induction .

Dual Pathway Inhibition :

  • This compound’s dual PI3K/mTOR blockade prevents feedback AKT activation, a limitation of single-target inhibitors like MK-2206 (AKT inhibitor) or rapamycin .

In Vitro and In Vivo Efficacy

Table 2: Anti-Cancer Efficacy Across Models

Compound Cancer Type Key Findings
This compound HNSCC IC50 ~3 μM; suppresses SCC-9 xenografts (30 mg/kg)
This compound Gastric Cancer Induces apoptosis in AGS cells; inhibits tumor growth (10–30 mg/kg)
This compound Breast Cancer Inhibits HER2 signaling and TNBC migration; IC50 40 nM (p-AKT)
WYE-125132 Various Similar PI3K/mTOR inhibition but distinct gene expression profile (CMAP analysis)
Abemaciclib Breast Cancer Potent HIPK3/DYRK1A inhibition; lacks PI3K/mTOR targeting

Key Findings :

  • This compound outperforms AKT-specific (MK-2206) and mTOR-specific (AZD-2014) inhibitors in HNSCC cell death .
  • In GC, this compound’s efficacy surpasses AZD2014 and MK2206 due to dual pathway blockade .
  • Machine learning ranks this compound as pharmacologically similar to BYL-719 (PI3Kα-specific), despite broader target spectrum .

Selectivity and Off-Target Effects

  • This compound : Shows off-target inhibition of HIPK3 and Aurora kinases in kinase screens .
  • Dactolisib/Voxtalisib : Broader kinase inhibition profiles, increasing toxicity risks .
  • Abemaciclib : Selective for CDK4/6 and HIPK3, with minimal PI3K/mTOR activity .

Clinical Development Status

  • Gedatolisib : Phase I trials in HNSCC (NCT03065062) .

Advantages and Limitations of this compound

Advantages :

  • Dual inhibition prevents compensatory pathway activation.
  • Programmed necrosis may overcome apoptosis resistance .
  • High potency across PI3K isoforms and mTOR .

Limitations :

  • Limited blood-brain barrier penetration, reducing efficacy in CNS tumors .
  • Off-target kinase activity (e.g., HIPK3) may contribute to uncharacterized toxicities .

Biological Activity

GSK1059615, also known as GSK615, is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This compound has garnered significant attention due to its potential therapeutic applications in various cancers, particularly head and neck squamous cell carcinoma (HNSCC) and gastric cancer. This article will provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in different cancer types, and relevant research findings.

This compound functions by inhibiting the PI3K-AKT-mTOR signaling pathway, which is frequently dysregulated in cancer. The compound exhibits subnanomolar IC50 values for PI3Kα and its carcinogenic mutants, as well as low nanomolar activity against other PI3K isoforms (PI3Kβ, γ, δ) and mTOR. Specifically, the IC50 values are as follows:

TargetIC50 (nM)
PI3Kα0.4
PI3Kβ0.6
PI3Kγ5
PI3Kδ2
mTOR12

These values indicate that this compound is a highly effective inhibitor of the PI3K pathway, making it a promising candidate for cancer treatment .

Head and Neck Squamous Cell Carcinoma (HNSCC)

In HNSCC models, this compound has demonstrated significant cytotoxic effects. Studies show that it inhibits the survival and proliferation of established HNSCC cell lines (SCC-9, SQ20B, A253) as well as primary human HNSCC cells. Notably, this compound induces programmed necrosis rather than apoptosis in these cells. This was evidenced by mitochondrial depolarization and lactate dehydrogenase (LDH) release assays .

Key Findings:

  • Cell Viability: this compound significantly reduced the number of viable SCC-9 colonies at concentrations ranging from 1 to 30 μM.
  • Mechanism: The compound blocked the activation of the PI3K-AKT-mTOR pathway, leading to decreased phosphorylation of key signaling proteins such as AKT and mTOR .

Gastric Cancer

Recent studies have also explored the anti-cancer effects of this compound in gastric cancer models. In AGS cells and primary human gastric cancer cells, this compound inhibited cell growth and induced apoptosis while showing no cytotoxicity to normal gastric epithelial cells .

Key Findings:

  • Growth Inhibition: The compound effectively blocked cell cycle progression in gastric cancer cells.
  • Molecular Mechanism: this compound downregulated miR-9 and increased expression levels of LIM homeobox transcription factor 1α (LMX1A), suggesting a novel mechanism for its anti-cancer activity .

Case Studies and Clinical Implications

Several case studies have highlighted the potential of this compound as a therapeutic agent. For instance:

  • In vitro studies indicated that this compound could be more effective than other known AKT inhibitors like LY294002 and perifosine in killing HNSCC cells.
  • Clinical Trials: Ongoing clinical trials are assessing the safety and efficacy of this compound in various tumor types, with preliminary results suggesting promising outcomes for patients with advanced cancers .

Properties

IUPAC Name

(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDITZBLZQQZVEE-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C=C3C(=O)NC(=O)S3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00242004
Record name GSK-1059615
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958852-01-2
Record name GSK-1059615
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958852012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-1059615
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11962
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-1059615
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-1059615
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07YMO87363
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.